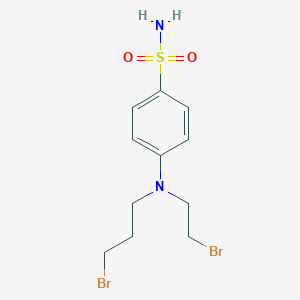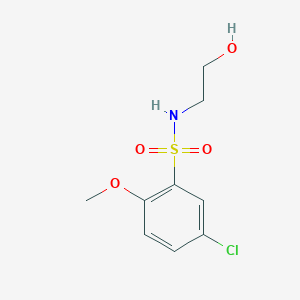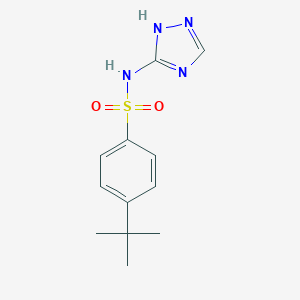
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an imidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cell signaling pathways. Inhibition of PDE enzymes leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the activation of protein kinase A (PKA) and subsequent inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole in lab experiments is its ability to inhibit the activity of PDE enzymes. This makes it a useful tool for studying the role of cAMP signaling pathways in cancer cell proliferation and other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several potential future directions for research on 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of more specific targets for this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole can be achieved using different methods. One of the most common methods involves the reaction of 1-naphthylsulfonyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with isopropyl iodide to yield 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole. Other methods include the reaction of 1-naphthylsulfonyl chloride with imidazole in the presence of a palladium catalyst, or the reaction of 2-isopropyl-1H-imidazole with 1-naphthylsulfonyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has been studied for its potential use as a fluorescent probe in bioimaging applications.
Propiedades
Nombre del producto |
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole |
|---|---|
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-12(2)16-17-10-11-18(16)21(19,20)15-9-5-7-13-6-3-4-8-14(13)15/h3-12H,1-2H3 |
Clave InChI |
BRMLDHYFQWGCKR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
